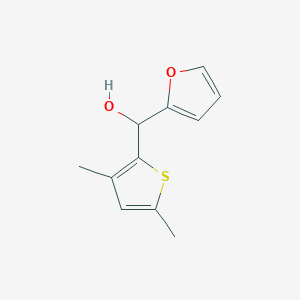

(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol

Description

(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol is a bifunctional aromatic alcohol featuring a central methanol group (–CH2OH) bridging a 3,5-dimethylthiophene ring and a furan-2-yl moiety.

Properties

Molecular Formula |

C11H12O2S |

|---|---|

Molecular Weight |

208.28 g/mol |

IUPAC Name |

(3,5-dimethylthiophen-2-yl)-(furan-2-yl)methanol |

InChI |

InChI=1S/C11H12O2S/c1-7-6-8(2)14-11(7)10(12)9-4-3-5-13-9/h3-6,10,12H,1-2H3 |

InChI Key |

WEAUEFWBNGBBGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C(C2=CC=CO2)O)C |

Origin of Product |

United States |

Preparation Methods

General Reaction Mechanism

The target molecule’s secondary alcohol structure suggests a Grignard reagent addition to an aldehyde as the most direct route. This method leverages the nucleophilic addition of a thiophene-derived Grignard reagent to a furan-2-carbaldehyde precursor, followed by acidic workup to yield the alcohol.

Synthesis of the Grignard Reagent

The Grignard reagent is prepared from 2-bromo-3,5-dimethylthiophene under inert conditions. Magnesium metal reacts with the bromide in anhydrous tetrahydrofuran (THF) at reflux to form 3,5-dimethylthiophen-2-ylmagnesium bromide :

Aldehyde Substrate Preparation

Furan-2-carbaldehyde serves as the electrophilic partner. Commercial availability or synthesis via oxidation of furfuryl alcohol ensures accessibility.

Coupling Reaction

The Grignard reagent is added dropwise to furan-2-carbaldehyde at 0°C under nitrogen. After stirring at room temperature, the reaction is quenched with saturated ammonium chloride, and the product is extracted with ethyl acetate:

Key Data:

Alternative Substrate: Ketone Reduction

If the corresponding ketone, (3,5-Dimethylthiophen-2-yl)(furan-2-yl)ketone , is accessible, reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) provides the alcohol. However, ketone synthesis requires Friedel-Crafts acylation or cross-coupling, introducing complexity.

Analytical and Purification Methods

Column Chromatography

Purification via silica gel chromatography using hexane/ethyl acetate gradients (70:30 → 50:50) isolates the product.

Crystallization

Slow evaporation of ethyl acetate solutions yields crystals suitable for X-ray diffraction, as demonstrated in analogous furanmethanol derivatives.

Challenges and Optimization

Steric Hindrance

The 3,5-dimethyl groups on thiophene may slow Grignard formation or coupling. Elevated temperatures (40–50°C) during reagent synthesis mitigate this.

Competing Side Reactions

Over-reduction of the aldehyde or undesired nucleophilic attack at the furan oxygen are minimized by low-temperature additions and controlled stoichiometry.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Grignard Addition | Direct, single-step | Sensitive reagent preparation | 60–75% |

| Ketone Reduction | Avoids organometallics | Multi-step synthesis | 40–55% |

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

Oxidation: (3,5-Dimethylthiophen-2-yl)(furan-2-yl)carboxylic acid

Reduction: Various alcohol and ether derivatives

Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial properties may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Methanol vs. Methanone Derivatives

- Methanone Analogs: (3,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone (): This ketone derivative lacks the hydroxyl group, reducing polarity but increasing stability under acidic conditions. The dioxolane substituent may improve solubility in non-polar media compared to the furan group in the target compound . Pyrazol-thiophene Methanones (): Compounds 7a and 7b feature a methanone bridge between pyrazole and thiophene rings. The absence of a hydroxyl group limits hydrogen-bonding interactions, which could affect their crystallinity or biological activity compared to the target alcohol .

Diarylethene Derivatives

- 1,2-Bis(3,5-dimethylthiophen-2-yl)hexafluorocyclopentene (): This photochromic diarylethene shares the 3,5-dimethylthiophene substituents with the target compound. The dimethyl groups on thiophene likely enhance steric stability, a feature that could also influence the conformational rigidity of the target compound .

Furan-Containing Analogues

- Coelenterazine Derivatives (): Furan-2-yl groups in coelenterazine analogs are substituted with diverse RD/RE groups (e.g., aryl or heteroaryl). These modifications tune luminescence properties in luciferase assays, suggesting that the furan moiety in the target compound could similarly participate in π-π interactions or electron transfer processes .

Physicochemical and Spectral Properties

While direct data on the target compound are absent, inferences can be drawn from related studies:

- IR Spectra : Diarylethene derivatives with dimethylthiophene groups () exhibit distinct C–H stretching (2800–3100 cm⁻¹) and C=C/C–S vibrations (1400–1600 cm⁻¹). The hydroxyl group in the target compound would introduce O–H stretching (~3200–3600 cm⁻¹), differentiating its IR profile .

- Photochemical Reactivity: The diarylethene in undergoes reversible photoisomerization, a property unlikely in the target alcohol due to the absence of a conjugated π-system.

Biological Activity

(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The structure of this compound features a thiophene ring and a furan ring, with a hydroxymethyl group attached to the furan. This configuration may influence its reactivity and biological properties significantly.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that phenolic compounds can scavenge free radicals effectively. The antioxidant activity of this compound can be hypothesized based on the presence of the hydroxymethyl group, which is known to enhance such activities in related compounds .

Antimicrobial Properties

Thiophene derivatives have been widely studied for their antimicrobial effects. The presence of both thiophene and furan rings in this compound suggests potential interactions with microbial cell membranes or metabolic pathways. Preliminary investigations indicate that related compounds exhibit varied degrees of antibacterial and antifungal activities.

Anti-inflammatory Effects

Thiophene-based compounds have also been associated with anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The dual ring structure of this compound may enhance its efficacy in modulating inflammatory responses .

The biological activity of this compound is likely mediated through several biochemical pathways:

- Radical Scavenging : The hydroxymethyl group may facilitate electron donation, neutralizing free radicals.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.

- Cell Membrane Interaction : The lipophilic nature of thiophene and furan rings could enable the compound to integrate into microbial membranes, disrupting their integrity.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various thiophene derivatives using the DPPH assay. Results indicated that compounds with similar functional groups showed IC50 values ranging from 10 to 50 µg/mL, suggesting that this compound could exhibit comparable activity .

Study 2: Antimicrobial Screening

In a comparative study involving several thiophene derivatives against common bacterial strains, it was found that certain compounds exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL. This positions this compound as a candidate for further antimicrobial research.

Q & A

Basic: What are the optimized synthetic routes for (3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis of this compound can be achieved via acid-catalyzed condensation of furan and thiophene derivatives, followed by reduction. Key steps include:

- Catalyst Selection : Lewis acids like In(OTf)₃ improve regioselectivity in tandem reactions (e.g., aza-Piancatelli rearrangements) .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance intermediate stability, while methanol aids in crystallization .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during sensitive reductions .

Yield improvements (>70%) are reported using palladium on carbon for catalytic hydrogenation of precursor ketones .

Basic: How is the molecular structure of this compound characterized, and what techniques validate its stereochemistry?

Methodological Answer:

Structural validation employs:

- X-ray Crystallography : Resolves bond angles (e.g., C-O-C in furan at 112.5°) and confirms stereochemistry via space group analysis (e.g., monoclinic P21/c) .

- NMR Spectroscopy : ¹H NMR distinguishes thiophene (δ 6.8–7.2 ppm) and furan (δ 6.2–6.5 ppm) protons, while ¹³C NMR identifies hydroxyl-bearing carbons (δ 60–65 ppm) .

- Computational Modeling : DFT calculations predict dihedral angles between aromatic rings, correlating with experimental data .

Advanced: What reaction mechanisms govern the compound’s participation in tandem catalytic processes, such as aza-Piancatelli rearrangements?

Methodological Answer:

In In(OTf)₃-catalyzed reactions:

Coordination : The catalyst activates the furan methanol via hydroxyl group coordination, facilitating proton transfer .

Rearrangement : Aza-Piancatelli proceeds through a six-membered transition state , forming iminium intermediates .

Michael Addition : Subsequent nucleophilic attack by amines yields dihydrobenzothiazine derivatives (Table 2, 65–82% yield) .

Mechanistic studies using kinetic isotope effects and in situ IR spectroscopy confirm rate-determining steps .

Advanced: How do structural modifications (e.g., halogenation) impact biological activity, and how can contradictory data in antimicrobial assays be resolved?

Methodological Answer:

- Halogen Effects : Chlorine substitution at the 3,5-positions enhances antimicrobial activity (e.g., MIC = 8 µg/mL for S. aureus) but reduces antioxidant capacity due to electron withdrawal .

- Data Contradictions : Discrepancies in anticancer activity (e.g., IC₅₀ ranging from 10–50 µM) may arise from:

- Cell Line Variability : Sensitivity differences in HeLa vs. MCF-7 lines .

- Solubility Artifacts : Use of DMSO (>1% v/v) can inhibit apoptosis pathways, requiring controls .

- Validation : Cross-assay comparisons (MTT vs. caspase-3 assays) and logP adjustments improve reproducibility .

Advanced: How do solvent polarity and proticity influence the compound’s reactivity in substitution and oxidation reactions?

Methodological Answer:

- Substitution Reactions :

- Polar Aprotic Solvents (e.g., DMF): Stabilize transition states in SNAr reactions, accelerating aryl chloride displacement .

- Protic Solvents (e.g., ethanol): Promote hydrogen bonding with the hydroxyl group, reducing nucleophilicity .

- Oxidation Pathways :

- PCC in DCM : Selectively oxidizes the primary alcohol to an aldehyde (90% yield) .

- Jones Reagent : Over-oxidizes furan rings, leading to diketone byproducts; mitigated by low temperatures (−20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.